molecular formula C20H23N3O2S2 B2581208 (Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide CAS No. 851717-41-4

(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide

Cat. No.: B2581208
CAS No.: 851717-41-4
M. Wt: 401.54
InChI Key: PCCUVHVPSLYBJS-XDOYNYLZSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a prop-2-yn-1-yl group, an acetamide-thioether linkage, and a cyclohexyl moiety. Its (Z)-configuration at the imine bond (C=N) is critical for its stereoelectronic properties and biological interactions.

Properties

IUPAC Name

N-cyclohexyl-2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-2-12-23-16-10-6-7-11-17(16)27-20(23)22-19(25)14-26-13-18(24)21-15-8-4-3-5-9-15/h1,6-7,10-11,15H,3-5,8-9,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCUVHVPSLYBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound can be described by its chemical formula, which incorporates several functional groups including a thiazole moiety, a cyclohexyl group, and a propargyl substituent. The presence of these groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Propargyl Group : The propargyl moiety can be introduced via nucleophilic substitution or coupling reactions.
  • Final Assembly : The final product is obtained through condensation reactions that link the thiazole, propargyl, and cyclohexyl components.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation in various models. A study highlighted the cytotoxic effects of thiazole-based compounds with IC50 values in the low micromolar range against different cancer cell lines .

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat

The structure-activity relationship (SAR) of thiazoles suggests that electron-donating groups enhance cytotoxicity, making (Z)-N-cyclohexyl-2-((2-oxo-2-(...)) a candidate for further investigation in cancer therapy.

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. The presence of specific substituents on the thiazole ring can significantly affect their efficacy in reducing seizure activity .

The proposed mechanisms for the biological activity of (Z)-N-cyclohexyl-2-((2-oxo-2-(...)) include:

  • Inhibition of Enzymatic Activity : Some thiazole derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth or seizure propagation.
  • Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antitumor Effects : A compound structurally similar to (Z)-N-cyclohexyl-2-((...) demonstrated significant inhibition of tumor growth in xenograft models.
  • Anticonvulsant Efficacy : In animal models, thiazole-based compounds showed a reduction in seizure frequency and duration, suggesting their potential as anticonvulsants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes align it with three primary classes of heterocyclic derivatives: thiazolidinones, 1,3,4-oxadiazoles, and benzothiazole hybrids. Below is a comparative analysis based on molecular features, synthesis, and bioactivity.

Structural and Functional Group Comparison

Compound Class Key Functional Groups Molecular Weight (g/mol) Notable Substituents
Target Compound (Z-isomer) Benzo[d]thiazole, thioacetamide, propynyl, cyclohexyl ~447.6 (estimated) Z-configuration imine, sulfur linkages
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide Thiazolidinone, indole, phenethyl 536.7 Thioxo group, bulky phenethyl substituent
Thiazole-1,3,4-oxadiazole hybrids Thiazole, oxadiazole, substituted amines 300–400 (range) Aromatic/phenyl groups, hydrazide linkers
4-Thiazolidinone derivatives Thiazolidinone, pyranothiazolopyridine ~250–350 (range) Cyanoacetamide, fused pyridine-thiazole systems

Stability and Reactivity

  • The target compound’s propynyl group may confer enhanced reactivity in click chemistry or alkyne-based bioconjugation compared to phenyl or alkyl substituents in analogs .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Structural Analogs

Compound Bioassay Model Activity (IC₅₀/ MIC) Reference
Thiazole-oxadiazole hybrids MCF-7 breast cancer IC₅₀: 12.3 µM
4-Thiazolidinone derivatives S. aureus (Gram+) MIC: 8 µg/mL
Target Compound (Analog) Not tested N/A

Table 2: Key Physicochemical Properties

Property Target Compound Thiazolidinone Analog Oxadiazole Hybrid
LogP (estimated) ~3.5 ~4.2 ~2.8
Hydrogen Bond Donors 2 3 2
Rotatable Bonds 7 9 5

Q & A

Basic Research Question

  • 13C NMR : Identifies carbonyl signals (C=O) at ~170–175 ppm for the thioacetamide and 2-oxoethyl groups .
  • HRMS-ESI : Confirms molecular ion peaks with <2 ppm error, particularly for sulfur-containing fragments .
  • IR spectroscopy : Detects N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹) .

How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

Advanced Research Question
DoE enhances reproducibility and reduces waste in continuous-flow systems:

  • Factors : Reactant stoichiometry, residence time, and temperature.
  • Response surface modeling : Identifies optimal conditions (e.g., 70°C, 10 min residence time) .
  • Inline analytics : Use UV-Vis or FTIR probes to monitor intermediate formation in real time .

What computational approaches are suitable for predicting the DNA-binding affinity of this compound?

Advanced Research Question

  • Molecular docking : Simulate interactions with DNA minor grooves using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and adenine/thymine bases .
  • MD simulations : Assess stability of binding poses over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental binding constants .

How can researchers address discrepancies in solubility profiles across different pH environments?

Advanced Research Question

  • pH-solubility profiling : Measure solubility in buffers (pH 1–10) using shake-flask or potentiometric methods .
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility in physiological pH ranges .
  • P-XRD : Monitor polymorphic transitions that may affect pH-dependent solubility .

What are the best practices for evaluating the stability of the prop-2-yn-1-yl group under catalytic conditions?

Advanced Research Question

  • TLC/MS monitoring : Track alkyne degradation during reactions (e.g., Sonogashira couplings) .
  • Protection strategies : Use trimethylsilyl groups to shield the alkyne during harsh conditions, followed by deprotection with TBAF .
  • Kinetic studies : Compare reaction rates with/without stabilizing ligands (e.g., PPh₃) to mitigate side reactions .

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